molecular formula C8H11N2OP B144973 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone CAS No. 137152-49-9

1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone

Cat. No.: B144973
CAS No.: 137152-49-9
M. Wt: 182.16 g/mol
InChI Key: OIBNJUXBTBYNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phosphine with an azide, followed by cyclization to form the desired heterocycle. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is typically carried out at room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted in solvents like acetonitrile or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-3,4,5,6-tetrahydropyridine: Similar in structure but lacks the phosphorus atom.

    6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Contains a similar acetyl group but has a different ring structure.

Uniqueness

1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is unique due to the presence of both nitrogen and phosphorus atoms within its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

137152-49-9

Molecular Formula

C8H11N2OP

Molecular Weight

182.16 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1,2,3-benzodiazaphosphol-2-yl)ethanone

InChI

InChI=1S/C8H11N2OP/c1-6(11)10-9-7-4-2-3-5-8(7)12-10/h2-5H2,1H3

InChI Key

OIBNJUXBTBYNSI-UHFFFAOYSA-N

SMILES

CC(=O)N1N=C2CCCCC2=P1

Canonical SMILES

CC(=O)N1N=C2CCCCC2=P1

Synonyms

2H-1,2,3-Benzodiazaphosphole, 2-acetyl-4,5,6,7-tetrahydro- (9CI)

Origin of Product

United States

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